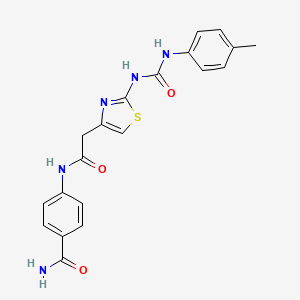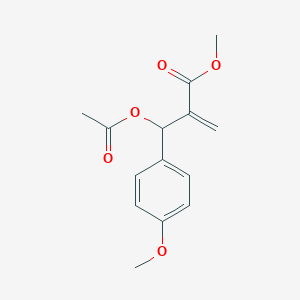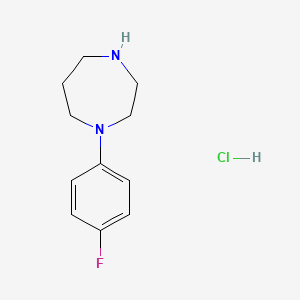
1H-1,4-Diazepine, 1-(4-fluorophenyl)hexahydro-, hydrochloride (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1H-1,4-Diazepine, 1-(4-fluorophenyl)hexahydro-, hydrochloride (1:1)" is a derivative of the 1,4-diazepine class, which is a seven-membered heterocyclic compound containing two nitrogen atoms. The presence of a 4-fluorophenyl group suggests potential biological activity, as fluorine atoms are often included in pharmaceuticals to modulate properties such as metabolic stability and binding affinity.
Synthesis Analysis
The synthesis of hexahydro-1,4-diazepine derivatives can be achieved through various methods. An efficient synthesis of a related optically active hexahydro-1,4-diazepine is described, which is a key intermediate of a potent and selective serotonin-3 receptor antagonist. This synthesis involves the treatment of a trisubstituted aminopropane derivative with glyoxal, yielding the desired product without racemization . Additionally, a two-step one-pot synthesis approach has been demonstrated for the synthesis of a 5-(4-fluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one, starting from 2-amino-4’-fluorobenzophenone .
Molecular Structure Analysis
The molecular structure of diazepine derivatives has been extensively studied. For instance, the X-ray crystal structure of a 1-methyl-4-phenyl-3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-one reveals a nonplanar molecule with a seven-membered diazepin-2-one moiety causing torsion in the adjacent pyridine ring . The crystal structure of another derivative, 1,4-di-[2-phenyl-1-diazenyl]perhydro-1,4-diazepine, shows a chair conformation of the seven-membered ring with cis-geometry .
Chemical Reactions Analysis
Diazepine derivatives can undergo various chemical reactions. For example, 2,3-dihydro-1H-1,4-diazepines are typically brominated at the 6-position, and with certain substituents, other positions can be affected as well . Base-catalyzed transformations of diazepine derivatives can lead to the formation of N-alkyl and C-3 arylidene derivatives, as demonstrated with the 5-(4-fluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one nucleus .
Physical and Chemical Properties Analysis
The physical and chemical properties of diazepine derivatives can be inferred from their structural characteristics and the presence of functional groups. The introduction of fluorine atoms can significantly influence these properties, as seen in the synthesis and characterization of various fluorinated diazepine derivatives . NMR spectroscopy is a valuable tool for analyzing these compounds, providing insights into their chemical shifts and dynamic properties .
科学的研究の応用
Synthesis and Biological Significance
1,4-Diazepines, including derivatives like "1H-1,4-Diazepine, 1-(4-fluorophenyl)hexahydro-, hydrochloride (1:1)," are recognized for their medicinal importance across several decades. These compounds are integral to a wide array of biological activities:
- Antipsychotic and Anxiolytic Effects : 1,4-diazepine derivatives exhibit significant antipsychotic and anxiolytic activities, contributing to their application in treating psychiatric disorders.
- Anthelmintic, Anticonvulsant, and Antimicrobial Properties : Their anthelmintic, anticonvulsant, antibacterial, and antifungal activities make them valuable in a broad spectrum of pharmacological interventions.
- Anticancer Potential : Some derivatives have shown potential in anticancer applications, highlighting the versatility of 1,4-diazepines in therapeutic research.
The ongoing exploration into the synthesis, reactions, and biological evaluation of these compounds underscores their potential utility in pharmaceutical industries (Rashid et al., 2019).
Synthetic Approaches
The synthetic versatility of 1,4-diazepine derivatives, including the specific fluorophenyl variant, underlines their adaptability and potential for customization in drug development:
- Practical Synthesis : The development of practical synthesis methodologies for related compounds, such as 2-Fluoro-4-bromobiphenyl, demonstrates the ongoing advancements in the synthesis of complex molecules, which can serve as intermediates or final compounds in drug synthesis (Qiu et al., 2009).
- Diverse Synthetic Routes : Various synthetic approaches for benzimidazoles, quinoxalines, and benzo(1,5)diazepines highlight the broad scope of synthetic methodologies available for creating diazepine-based compounds with potential therapeutic applications (Ibrahim, 2011).
特性
IUPAC Name |
1-(4-fluorophenyl)-1,4-diazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.ClH/c12-10-2-4-11(5-3-10)14-8-1-6-13-7-9-14;/h2-5,13H,1,6-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORHFXIYINUALJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,4-Diazepine, 1-(4-fluorophenyl)hexahydro-, hydrochloride (1:1) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2524786.png)

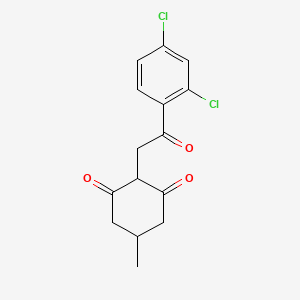
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2524789.png)
![methyl 4-(2,5-dioxo-6-((tetrahydrofuran-2-yl)methyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2524791.png)
![N-cycloheptyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2524793.png)

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2524797.png)
![(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524798.png)
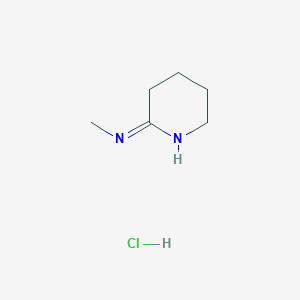

![5-methyl-4-{[4-(4-morpholinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2524805.png)
